![molecular formula C16H15ClS B14629242 5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene CAS No. 56096-75-4](/img/structure/B14629242.png)
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a sulfanyl group and a dihydroindene moiety. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene typically involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rhodium (I) catalyst. This reaction yields indene derivatives with high regioselectivity, depending on the steric nature of the substituents on the alkynes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted indene derivatives.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the chloromethyl and sulfanyl groups allows for specific interactions with biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-indene: The parent compound without the chloromethyl and sulfanyl substitutions.
1-Methylindane: A methyl-substituted indene derivative.
Uniqueness
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene is unique due to the presence of the chloromethyl and sulfanyl groups, which impart distinct chemical reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making this compound valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
56096-75-4 |
|---|---|
Molekularformel |
C16H15ClS |
Molekulargewicht |
274.8 g/mol |
IUPAC-Name |
5-[2-(chloromethyl)phenyl]sulfanyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C16H15ClS/c17-11-14-4-1-2-7-16(14)18-15-9-8-12-5-3-6-13(12)10-15/h1-2,4,7-10H,3,5-6,11H2 |
InChI-Schlüssel |
YNGSYXVTZYVXND-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)SC3=CC=CC=C3CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





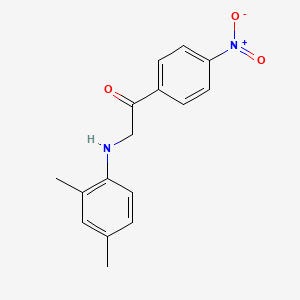
![Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate](/img/structure/B14629177.png)
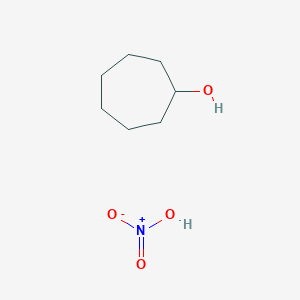


![[(2R,3S)-2-Phenyl-3,4-dihydro-2H-1-benzopyran-3-yl]methanol](/img/structure/B14629188.png)

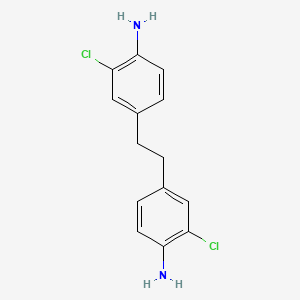
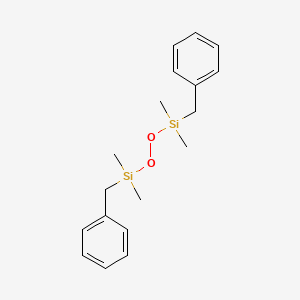
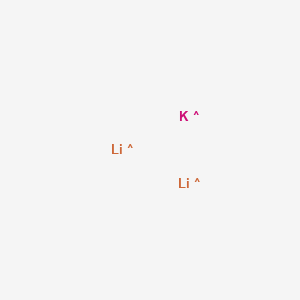
![4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14629217.png)
